REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][F:6].[CH3:18][CH2:19][OH:20].[F:7][c:8]1[c:9]([C:10](=[O:11])[OH:12])[cH:13][cH:14][c:15]([OH:17])[cH:16]1.[K+:22].[OH-:21].[OH2:23]>>[CH2:2]([CH2:3][CH2:4][CH2:5][F:6])[O:17][c:15]1[cH:14][cH:13][c:9]([C:10](=[O:11])[OH:12])[c:8]([F:7])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(OCCCCF)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |